N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide
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Overview
Description
N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Etherification: The phenolic hydroxyl group can be etherified using appropriate alkylating agents.
Hydroxyethylation: Introduction of the hydroxyethyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-hydroxyethyl)sulfanilamide: Similar structure but lacks the phenoxy group.
4-(2-hydroxyethyl)phenylsulfonamide: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
N-(2-hydroxyethyl)-4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenoxy)benzenesulfonamide is unique due to its combination of hydroxyethyl and sulfonamide groups, along with the phenoxy linkage. This structure provides a balance of hydrophilicity and hydrophobicity, potentially enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H20N2O7S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O7S2/c19-11-9-17-26(21,22)15-5-1-13(2-6-15)25-14-3-7-16(8-4-14)27(23,24)18-10-12-20/h1-8,17-20H,9-12H2 |
InChI Key |
IDCOBLLXEBCRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCO)S(=O)(=O)NCCO |
Origin of Product |
United States |
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